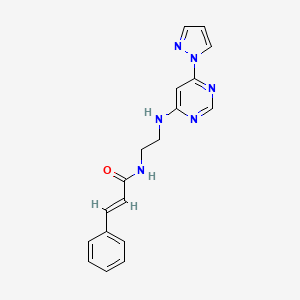
N-(2-((6-(1H-pirazol-1-il)pirimidin-4-il)amino)etil)cinnamamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos Potenciales
El compuesto se ha utilizado en el diseño y síntesis de inhibidores de CDK2 como posibles agentes anticancerígenos . La porción de fenilsulfonamida de un compuesto líder anterior se reemplazó bioisostéricamente con derivados de pirazol, obteniendo una nueva serie de N,4-di (1H-pirazol-4-il) pirimidin-2-aminas que exhibieron una potente actividad inhibitoria de CDK2 .
Actividad Antiproliferativa
El compuesto ha mostrado actividad antiproliferativa contra un panel de 13 líneas celulares cancerosas . Los estudios mecanísticos en células de cáncer de ovario revelaron que el compuesto redujo la fosforilación de retinoblastoma en Thr821, detuvo las células en las fases S y G2 / M, e indujo apoptosis .
Síntesis de Ceftolozana
El compuesto es un producto intermedio importante en la síntesis de ceftolozana, un nuevo antibiótico cefalosporínico de quinta generación intravenoso . Ceftolozana tiene buena tolerancia, un amplio espectro antibacteriano, una fuerte actividad contra bacterias grampositivas y gramnegativas, y una fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .
Actividad Antileishmanial
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto que tiene una estructura similar . El compuesto tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .
Evaluación Antimalárica
El compuesto se ha utilizado en la evaluación antimalárica . Se estudió la estructura del compuesto y su interacción con el sitio activo de la proteína diana utilizando simulación molecular .
Uniones de Molécula Única Conmutables de Espín
El compuesto se ha utilizado en el estudio de uniones de molécula única conmutables de espín . Los estudios de teoría funcional de la densidad (DFT) revelaron la conmutación del estado de espín inducida por estiramiento en una unión molecular compuesta por un complejo que incluye el compuesto .
Mecanismo De Acción
- The primary target of this compound is acetylcholinesterase (AChE) . AChE is a crucial enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Its role is to terminate neural impulses at cholinergic synapses, allowing for proper nerve signal transmission.
- The compound’s action impacts oxidative stress. Cells produce free radicals and reactive oxygen species (ROS) during routine metabolic processes. Under cellular damage, ROS levels increase significantly. Oxidative stress negatively affects various cellular components. Malondialdehyde (MDA) serves as a common biomarker for oxidative injury. It forms from lipid peroxides and reflects oxidative stress .
Target of Action
Mode of Action
- interacts with AChE. By inhibiting AChE activity, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels at synapses. This disruption affects normal nerve pulse transmission, resulting in behavioral changes, impaired body movement, and reduced survival in organisms .
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact nature of these interactions and the specific biomolecules involved need to be further investigated.
Cellular Effects
Given the broad range of biological activities exhibited by similar pyrazole derivatives, it is plausible that this compound could influence various cellular processes It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-9,12-14H,10-11H2,(H,20,25)(H,19,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCSNWBAZRVJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
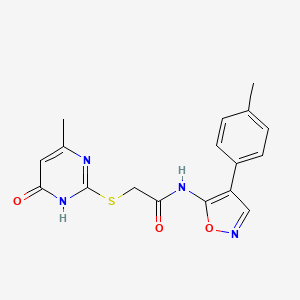
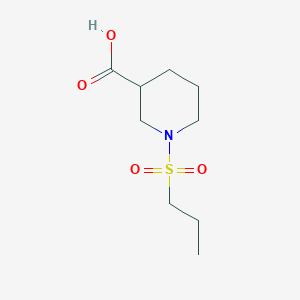
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/new.no-structure.jpg)
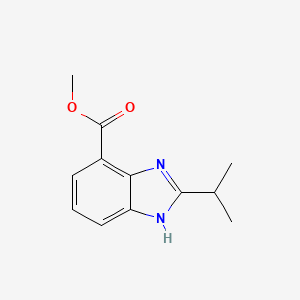

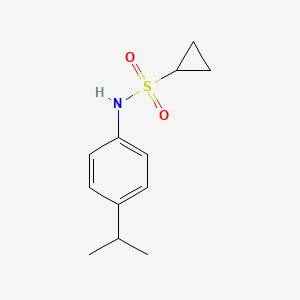
![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)
![4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2557591.png)
![4-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2557593.png)

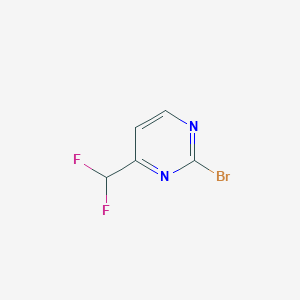
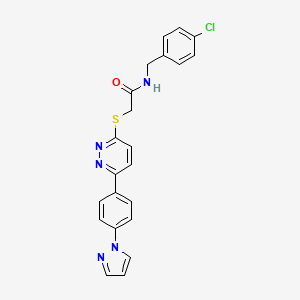
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)
